molecular formula C10H10ClNO B2803988 3-[(3-Chlorophenyl)methoxy]propanenitrile CAS No. 1467460-02-1

3-[(3-Chlorophenyl)methoxy]propanenitrile

Cat. No.: B2803988
CAS No.: 1467460-02-1
M. Wt: 195.65
InChI Key: FDRSNAOLTKQLSR-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methoxy]propanenitrile is an organic compound with the molecular formula C10H10ClNO It is characterized by the presence of a chlorophenyl group attached to a methoxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)methoxy]propanenitrile typically involves the reaction of 3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the chloride ion from the benzyl chloride, forming the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methoxy]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(3-Chlorophenyl)methoxy]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methoxy]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methoxy]propanenitrile
  • 3-[(3-Bromophenyl)methoxy]propanenitrile
  • 3-[(3-Methylphenyl)methoxy]propanenitrile

Uniqueness

3-[(3-Chlorophenyl)methoxy]propanenitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties

Properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRSNAOLTKQLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467460-02-1
Record name 3-[(3-chlorophenyl)methoxy]propanenitrile
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